N-(2,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidine group and a 2,4-dimethoxyphenyl carboxamide moiety. The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and modulate electronic properties, influencing target binding and bioavailability .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-15-6-7-16(18(10-15)30-2)25-21(28)17-12-27(14-24-17)20-11-19(22-13-23-20)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHMVKGDICTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties, supported by various studies and data.
1. Chemical Structure and Properties
The compound's structure can be represented as follows:
It features an imidazole ring, a pyrimidine moiety, and a dimethoxyphenyl group, which contribute to its biological activities.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer types including breast (MDA-MB-231), lung, and colorectal cancers.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.64 | Induction of apoptosis |
| HCT116 | 0.45 | Inhibition of PLK4 |
| A549 (Lung) | 0.78 | Cell cycle arrest |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties . In vitro studies have shown effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.22 to 0.25 µg/mL for certain bacterial strains.
- Synergistic Effects : It demonstrated synergistic activity when combined with standard antibiotics like ciprofloxacin.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Synergistic Agent |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Ciprofloxacin |
| Escherichia coli | 0.30 | 0.35 | Ketoconazole |
4. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression:
- FGFR1 Inhibition : Exhibited potent inhibition with an IC50 value of 15 nM.
- Mechanism : The presence of the piperidinyl group is crucial for enhancing enzyme binding affinity.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (nM) | Type of Inhibition |
|---|---|---|
| FGFR1 | 15 | Competitive |
| PLK4 | <10 | Non-competitive |
5. Case Studies and Research Findings
Several case studies have been published that further elucidate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous derivatives with modifications in substituent positions, heterocyclic cores, and functional groups. Key comparisons include:
*Estimated based on structural analogs.
Key Observations:
Substituent Position Effects: The 2,4-dimethoxyphenyl substitution (target compound) likely offers balanced lipophilicity and hydrogen-bonding capacity compared to the 3,5-isomer (logP 2.9 vs. ~3.8), which may improve membrane permeability while retaining kinase affinity .
Heterocyclic Core Modifications :
- Replacement of imidazole with pyrazole (e.g., in sodium channel inhibitors ) shifts activity toward ion channel modulation rather than kinase inhibition.
- Piperidine vs. Morpholine : Piperidine-containing analogs (e.g., ) show stronger kinase binding due to the basic nitrogen, while morpholine derivatives (e.g., ) may alter solubility and off-target effects.
Biological Activity Trends :
- Kinase Inhibition : The 3,5-dimethoxy analog demonstrates potent CDK inhibition (IC₅₀ < 0.5 µM), suggesting that methoxy group positioning critically influences ATP-binding site interactions.
- Electron-Withdrawing Groups : Trifluoromethoxy or chloro substituents (e.g., ) correlate with divergent targets (e.g., sodium channels) due to altered electronic profiles.
Research Findings and Pharmacological Implications
- Solubility-Bioavailability Trade-offs : The 2,4-dimethoxy substitution may optimize solubility (vs. 3,5-isomer) while maintaining kinase affinity, as seen in related compounds .
- Selectivity Challenges : Piperidine-pyrimidine scaffolds (common in ) often exhibit polypharmacology, necessitating structural tuning (e.g., methoxy positioning) to enhance selectivity.
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for 3,5-dimethoxy analogs, involving imidazole ring formation followed by Suzuki-Miyaura coupling for pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
